molecular formula C12H13NO B040565 3-Ethyl-8-methoxyquinoline CAS No. 112955-03-0

3-Ethyl-8-methoxyquinoline

Cat. No. B040565
M. Wt: 187.24 g/mol
InChI Key: QBVUVMNSJBCGOL-UHFFFAOYSA-N
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Patent
US05804588

Procedure details

Freshly distilled 2-ethyl acrolein (1.7 ml) was added, over 20 minutes, to a solution of o-anisidine (1.5 g) and iodine (20 mg) in 70% sulphuric acid (10 ml) stirring at 110° C. After 2 hours the reaction was cooled to 0° C. and basified with 25% aqueous sodium hydroxide (pH 13). The aqueous layer was extracted with ethyl acetate (2×100 ml) and the extracts combined. The organic layer was extracted with 2M hydrochloric acid (2×100 ml) and the combined acidic extracts basified once again with 25% sodium hydroxide. The aqueous layer was extracted with ethyl acetate (2×100 ml), the extracts combined, dried over magnesium sulphate, filtered, and the filtrate evaporated in vacuo. The residue was purified by column chromatography, eluting with 25%-50% ethyl acetate in hexane, to yield the title product as a tan oil (0.42 g).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3](=[CH2:6])[CH:4]=O)[CH3:2].[CH3:7][O:8][C:9]1[C:10]([NH2:15])=[CH:11][CH:12]=[CH:13][CH:14]=1.II.[OH-].[Na+]>S(=O)(=O)(O)O>[CH2:1]([C:3]1[CH:4]=[N:15][C:10]2[C:11]([CH:6]=1)=[CH:12][CH:13]=[CH:14][C:9]=2[O:8][CH3:7])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C)C(C=O)=C
Name
Quantity
1.5 g
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Name
Quantity
20 mg
Type
reactant
Smiles
II
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirring at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours the reaction was cooled to 0° C.
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 2M hydrochloric acid (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with 25%-50% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=NC2=C(C=CC=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.